A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Morpholino-3-nitrocoumarin
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Morpholino-3-nitrocoumarin
Executive Summary
This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 4-morpholino-3-nitrocoumarin, a heterocyclic compound of significant interest in medicinal chemistry. The coumarin scaffold is a privileged structure in drug discovery, and the strategic introduction of a morpholino group at the C4 position and a nitro group at the C3 position can profoundly influence the molecule's physicochemical properties and biological activity. This document details a robust and reproducible synthetic pathway, beginning from the readily available 4-hydroxycoumarin. It elucidates the rationale behind the chosen synthetic strategy, which involves electrophilic nitration followed by nucleophilic aromatic substitution. Furthermore, this guide establishes a rigorous framework for the structural and purity confirmation of the target compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each protocol is presented with the causality behind experimental choices, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction to the Target Scaffold
The Coumarin Core: A Privileged Structure
Coumarins (2H-1-benzopyran-2-ones) are a large class of natural and synthetic compounds built upon a fused benzene and α-pyrone ring system. This scaffold is prevalent in numerous plant species and exhibits a wide array of pharmacological properties, including anticoagulant, antibacterial, anticancer, and anti-inflammatory activities.[1][2] Their inherent photochemical characteristics also make them valuable as fluorescent probes and laser dyes.[3]
Strategic Functionalization: The Role of Nitro and Morpholino Groups
The biological and chemical properties of the coumarin core can be finely tuned through substitution.
-
3-Nitro Group: The introduction of a strong electron-withdrawing nitro (NO₂) group at the C3 position significantly modulates the electronic profile of the pyrone ring. This group acts as a powerful electrophile and can participate in various chemical reactions, making 3-nitrocoumarins versatile synthetic intermediates.[4][5]
-
4-Morpholino Group: The morpholine moiety is a common substituent in drug design. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point for biological targets. The substitution of an amino group at the C4 position of the coumarin ring is a known strategy for generating compounds with diverse biological applications.[6][7]
The combination of these two functional groups on the coumarin scaffold creates a unique molecule, 4-morpholino-3-nitrocoumarin, with potential for novel applications in drug development and materials science.
Synthetic Strategy and Rationale
The synthesis of 4-morpholino-3-nitrocoumarin is approached via a logical, multi-step pathway designed for efficiency and high purity of the final product. The core strategy hinges on preparing a key intermediate, 4-chloro-3-nitrocoumarin, which serves as an activated substrate for nucleophilic substitution with morpholine.
Caption: Overall workflow for the synthesis and characterization of the target compound.
The rationale for this pathway is grounded in fundamental organic chemistry principles:
-
Nitration of 4-Hydroxycoumarin: Direct nitration of 4-hydroxycoumarin is a well-established method to introduce a nitro group at the electron-rich C3 position.[8] The use of a nitrating mixture (HNO₃/H₂SO₄) generates the potent electrophile, the nitronium ion (NO₂⁺), necessary for this transformation.
-
Conversion to a Leaving Group: The hydroxyl group at C4 is a poor leaving group for nucleophilic substitution. Therefore, it is converted to a chloride using a reagent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-3-nitrocoumarin is an excellent electrophile.[9]
-
Nucleophilic Aromatic Substitution: The C4 position of 4-chloro-3-nitrocoumarin is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the adjacent nitro group and the carbonyl group of the pyrone ring. This allows for an efficient reaction with morpholine to yield the final product. The synthesis of similar 4-heteroarylamino-3-nitrocoumarin derivatives from this intermediate has been successfully demonstrated.[10]
// Define molecules with placeholders for images (or use labels) Coumarin [label="4-Hydroxycoumarin"]; NitroCoumarin [label="4-Hydroxy-3-nitrocoumarin"]; ChloroCoumarin [label="4-Chloro-3-nitrocoumarin"]; MorpholinoCoumarin [label="4-Morpholino-3-nitrocoumarin"];
// Define reaction conditions Reagent1 [label="HNO₃, H₂SO₄\n0-5 °C", shape=plaintext, fontcolor="#EA4335"]; Reagent2 [label="POCl₃\nReflux", shape=plaintext, fontcolor="#EA4335"]; Reagent3 [label="Morpholine, EtOH\nReflux", shape=plaintext, fontcolor="#EA4335"];
// Layout the reaction Coumarin -> Reagent1 [arrowhead=none]; Reagent1 -> NitroCoumarin; NitroCoumarin -> Reagent2 [arrowhead=none]; Reagent2 -> ChloroCoumarin; ChloroCoumarin -> Reagent3 [arrowhead=none]; Reagent3 -> MorpholinoCoumarin; }
Caption: Proposed multi-step synthesis pathway for 4-morpholino-3-nitrocoumarin.
Experimental Protocols
Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of 4-Hydroxy-3-nitrocoumarin (Intermediate 1)
This protocol is adapted from established methods for the nitration of coumarin derivatives.[8][11]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (40 mL).
-
Dissolution: Cool the acid to 0 °C, then slowly add 4-hydroxycoumarin (10.0 g, 61.7 mmol) in small portions, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (5.0 mL) to concentrated sulfuric acid (10.0 mL) in a separate flask, pre-chilled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the 4-hydroxycoumarin solution over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.
-
Isolation: The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral (pH ~7), and then dried under vacuum.
Synthesis of 4-Chloro-3-nitrocoumarin (Intermediate 2)
This step converts the hydroxyl group into a more reactive leaving group.
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine the dried 4-hydroxy-3-nitrocoumarin (5.0 g, 24.1 mmol) and phosphorus oxychloride (POCl₃, 25 mL).
-
Reaction: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g). Caution: This is an exothermic reaction.
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Synthesis of 4-Morpholino-3-nitrocoumarin (Final Product)
This final step involves the nucleophilic substitution of the chloride with morpholine.[10]
-
Setup: Dissolve the purified 4-chloro-3-nitrocoumarin (2.0 g, 8.35 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Addition: Add morpholine (1.45 g, 1.6 mL, 16.7 mmol, 2.0 equivalents) dropwise to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted morpholine. The final product is purified by recrystallization from ethanol to yield a crystalline solid.
Characterization and Structural Elucidation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 4-morpholino-3-nitrocoumarin.
Spectroscopic Analysis
Spectroscopic data should be acquired on the purified, crystalline product. The expected data are based on analyses of structurally similar compounds.[4][12][13]
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure.
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.40 - 8.20 | m | 4H, Coumarin ring (H-5, H-6, H-7, H-8) |
| Morpholine Protons | ~3.80 - 3.90 | t | 4H, -O-CH₂- |
| Morpholine Protons | ~3.40 - 3.50 | t | 4H, -N-CH₂- |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~158.0 | C-2 (C=O) |
| Aromatic/Vinylic Carbons | 115.0 - 155.0 | C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a |
| Morpholine Carbons | ~66.0 | -O-CH₂- |
| Morpholine Carbons | ~51.0 | -N-CH₂- |
4.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Key IR Data (KBr Pellet) | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
| Asymmetric NO₂ Stretch | 1520 - 1560 | N=O stretch |
| Symmetric NO₂ Stretch | 1340 - 1380 | N=O stretch |
| Lactone C=O Stretch | 1730 - 1750 | Carbonyl stretch |
| Aromatic C=C Stretch | 1600 - 1620 | C=C stretch |
| C-O-C Stretch | 1230 - 1270 | Ether stretch (lactone and morpholine) |
4.1.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For 4-morpholino-3-nitrocoumarin (C₁₃H₁₂N₂O₅), the expected molecular weight is 276.25 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected HRMS (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₃N₂O₅: 277.0824; found: [experimental value ± 5 ppm].
Physical and Chromatographic Properties
-
Appearance: Yellow crystalline solid.
-
Melting Point: To be determined experimentally. A sharp melting point is indicative of high purity.
-
TLC: Purity should be confirmed by TLC using a suitable solvent system (e.g., Ethyl Acetate/Hexane), showing a single spot.
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[14]
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution of the purified compound (e.g., in ethanol or acetone).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise bond lengths, bond angles, and the overall three-dimensional molecular conformation. The crystal structure of similar morpholine-containing compounds often reveals a chair conformation for the morpholine ring.[15][16]
The resulting crystallographic data provides definitive proof of the molecular structure and connectivity, confirming the success of the synthesis.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of 4-morpholino-3-nitrocoumarin. By following the detailed multi-step synthesis—from nitration of 4-hydroxycoumarin to the final nucleophilic substitution with morpholine—researchers can reliably produce the target compound. The rigorous characterization workflow, employing NMR, IR, MS, and X-ray crystallography, provides a robust framework for verifying the structural integrity and purity of the final product. This document serves as a valuable resource for scientists and professionals engaged in the fields of synthetic organic chemistry and drug discovery, enabling the exploration of this and other novel coumarin derivatives.
References
-
Exploration of 4-Chloro-3-nitrocoumarin: Spectroscopic Analysis, DFT Insights, Molecular Docking, Assessments of Antibacterial and In Vitro Anticancer Activities as a Potent Bioactive Agent. (2023). Journal of Molecular Structure. Available at: [Link]
-
Bogdal, D., & Varma, R. S. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Molecules. Available at: [Link]
-
El-Azhary, M., et al. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. Structural Chemistry. Available at: [Link]
-
Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research. Available at: [Link]
-
Mohammed, S. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]
-
Lei, X., et al. (2004). Mono-nitration of Coumarins by Nitric Oxide. Synthetic Communications. Available at: [Link]
-
Sau, S., & Mal, P. (2018). 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite. Chemical Communications. Available at: [Link]
-
Al-Saeed, Y. A., & Kassim, A. H. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
Hamama, W. S., et al. (2015). Synthesis of 4-aminocoumarin from 4-chlorocoumarins. ResearchGate. Available at: [Link]
-
Dekić, B., et al. (2011). Characterization data of 4-heteroarylamino-3-nitrocoumarin derivatives 5a-h. ResearchGate. Available at: [Link]
-
Sadowski, Z., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Available at: [Link]
-
Ray, K., et al. (2014). Coumarins: Spectroscopic measurements and first principles calculations of C4-substituted 7-aminocoumarins. Journal of Molecular Structure. Available at: [Link]
-
X-Ray Crystallographic Data of Compound 7. (2017). ResearchGate. Available at: [Link]
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules. Available at: [Link]
-
3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold. (2017). Organic & Biomolecular Chemistry. Available at: [Link]
-
Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sadeghpour, M., et al. (2021). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry. Available at: [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022). Molecules. Available at: [Link]
-
Zachariah, S., et al. (2024). Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Scientific Reports. Available at: [Link]
-
Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. Available at: [Link]
-
X-Ray Crystallography for Macromolecular Complexes. (2022). ResearchGate. Available at: [Link]
-
X-ray crystal structure of 2a. (2021). ResearchGate. Available at: [Link]
-
Synthesis and antitumor activity of 4-hydroxycoumarin derivatives. (2019). Semantic Scholar. Available at: [Link]
-
4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin. (2013). ResearchGate. Available at: [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2019). Scientific Reports. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). Molbank. Available at: [Link]
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2011). Molecules. Available at: [Link]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 4-Aminocoumarin derivatives: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
